N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester
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Overview
Description
N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a furyl group attached to an acrylate moiety, which is further linked to an L-tryptophan methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester typically involves the following steps:
Preparation of 3-(2-Furyl)acryloyl Chloride: This intermediate is synthesized by reacting furfural with acryloyl chloride in the presence of a base such as triethylamine.
Coupling with L-Tryptophan Methyl Ester: The 3-(2-Furyl)acryloyl chloride is then reacted with L-tryptophan methyl ester in an organic solvent like dichloromethane, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired ester bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furan derivatives.
Reduction: The acrylate moiety can be reduced to form saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Saturated esters of L-tryptophan.
Substitution: Amides or alcohol derivatives of L-tryptophan.
Scientific Research Applications
N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its role in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester involves its interaction with specific molecular targets. The furyl and acrylate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The L-tryptophan moiety may also interact with receptors or transporters, influencing cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-[2-Furyl]acryloyl)-L-leucine methyl ester
- N-(3-[2-Furyl]acryloyl)-L-phenylalanine methyl ester
- N-(3-[2-Furyl]acryloyl)-L-glycine methyl ester
Uniqueness
N-(3-[2-Furyl]acryloyl)-L-tryptophan methyl ester is unique due to the presence of the L-tryptophan moiety, which imparts specific biological activity and potential therapeutic applications. Compared to similar compounds, it may exhibit distinct reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C19H18N2O4/c1-24-19(23)17(21-18(22)9-8-14-5-4-10-25-14)11-13-12-20-16-7-3-2-6-15(13)16/h2-10,12,17,20H,11H2,1H3,(H,21,22)/b9-8+ |
InChI Key |
ZZVGGCCUMFTDHV-CMDGGOBGSA-N |
Isomeric SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
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